molecular formula C10H13NO2 B13047462 (S)-4-(1-(Methylamino)ethyl)benzoicacidhcl

(S)-4-(1-(Methylamino)ethyl)benzoicacidhcl

Cat. No.: B13047462
M. Wt: 179.22 g/mol
InChI Key: WCZXDKZTDUYTGC-ZETCQYMHSA-N
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Description

(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylaminoethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

    Substitution Reaction: The benzoic acid derivative undergoes a substitution reaction with a methylaminoethyl group.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-4-(1-(Methylamino)ethyl)benzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylaminoethyl group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of (S)-4-(1-(Methylamino)ethyl)benzoic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    4-(1-(Methylamino)ethyl)benzoic acid: The non-chiral form of the compound.

    4-(1-(Amino)ethyl)benzoic acid hydrochloride: A structurally similar compound with an amino group instead of a methylamino group.

Uniqueness

(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activities and interactions that are not observed in its non-chiral or enantiomeric counterparts.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-[(1S)-1-(methylamino)ethyl]benzoic acid

InChI

InChI=1S/C10H13NO2/c1-7(11-2)8-3-5-9(6-4-8)10(12)13/h3-7,11H,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

WCZXDKZTDUYTGC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC

Origin of Product

United States

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